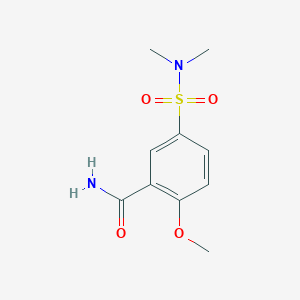

5-(Dimethylsulfamoyl)-2-methoxybenzamide

Description

5-(Dimethylsulfamoyl)-2-methoxybenzamide (CAS 68256-02-0) is a substituted benzamide derivative with the molecular formula C₁₇H₂₈N₄O₄S and a molecular weight of 384.49 g/mol . Its structure features:

- A 2-methoxybenzamide backbone.

- A dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 5-position of the benzene ring.

- An N-[(1-ethylpyrrolidin-2-yl)methyl] side chain.

This compound is structurally related to antipsychotic agents like sulpiride and amisulpride but distinguishes itself through its dimethylsulfamoyl substituent, which may modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties .

Propriétés

IUPAC Name |

5-(dimethylsulfamoyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)7-4-5-9(16-3)8(6-7)10(11)13/h4-6H,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQLKSXZCXUYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-methoxybenzamide typically involves the reaction of 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid with appropriate reagents to form the benzamide derivative. One common method involves the use of N,N-dimethylsulfamoyl chloride in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ catalytic processes and controlled reaction conditions to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Dimethylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Applications De Recherche Scientifique

5-(Dimethylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparaison Avec Des Composés Similaires

Structural Analogues in the Benzamide Class

Sulpiride

- Structure: 5-(Aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide.

- Key Differences : Sulpiride has a sulfamoyl (-SO₂NH₂) group at the 5-position instead of dimethylsulfamoyl .

- Pharmacology : A dopamine D2/D3 receptor antagonist used for schizophrenia and gastrointestinal disorders. Its sulfamoyl group contributes to moderate receptor affinity but is associated with fewer extrapyramidal side effects compared to typical antipsychotics .

Amisulpride

- Structure: 4-Amino-5-(ethylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide.

- Key Differences: Substitution at the 4-position (amino group) and 5-position (ethylsulfonyl instead of dimethylsulfamoyl) .

- Pharmacology: Higher selectivity for D2/D3 receptors than sulpiride, with improved tolerability.

KV1.3 Inhibitors (Compounds 36 and 37)

- Structure : 2-Methoxy-4-methylbenzamide (36) and 5-fluoro-2-methoxybenzamide (37).

- Key Differences : Lack of sulfamoyl/sulfonamide groups; instead, methyl or fluoro substituents are present at the 4- or 5-positions .

- Pharmacology : These compounds exhibit IC₅₀ values ~2x higher than the parent compound, highlighting the importance of substituent bulk and electronic effects in potassium channel inhibition .

Functional Analogues with Modified Side Chains

Piperidine-Based Analogues

- Example: 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide.

- Key Differences : Replacement of pyrrolidine with a piperidine ring.

- Impact : Piperidine’s larger ring size may alter conformational flexibility and hydrogen-bonding capacity, affecting receptor interaction kinetics .

Raclopride

- Structure : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide.

- Key Differences : Dichloro and hydroxy substituents on the benzamide ring.

- Pharmacology : High D2 receptor affinity, used in PET imaging. Polar hydroxy groups may reduce CNS penetration compared to sulfonamide derivatives .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The dimethylsulfamoyl group in the target compound increases hydrophobicity compared to sulpiride but remains less lipophilic than amisulpride’s ethylsulfonyl group. This may balance CNS penetration and metabolic clearance .

Receptor Binding and Selectivity

- Dopamine D2 Receptor: Sulpiride and amisulpride bind with nanomolar affinity (Ki ~10–50 nM). The dimethylsulfamoyl group may reduce steric hindrance compared to bulkier substituents, enhancing D2 binding . Piperidine analogues show lower affinity due to altered side-chain conformation .

- Serotonin 5-HT7 Receptor :

- Amisulpride’s enantiomers exhibit differential 5-HT7 antagonism, suggesting chirality impacts off-target effects. The target compound’s stereochemistry remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.